molecular formula C17H19NO6S B2704797 N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 425610-95-3

N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2704797
CAS No.: 425610-95-3
M. Wt: 365.4
InChI Key: CYZNBCCPHXHWHU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional methoxy and methyl substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Sulfonamide: The 2,5-dimethoxyaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.

    Glycine Coupling: The sulfonamide is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
  • N-(2,5-dimethoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine
  • N-(2,5-dimethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine

Uniqueness

N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methoxy groups also contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)15-10-13(23-2)6-9-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZNBCCPHXHWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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